2-[(2-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)ethanone
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Overview
Description
2-[(2-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)ethanone is an organic compound with the molecular formula C15H13FO3S and a molecular weight of 292.32 g/mol
Preparation Methods
The synthesis of 2-[(2-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)ethanone involves several steps. One common method includes the reaction of 2-fluorobenzene sulfonyl chloride with 4-methylacetophenone in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[(2-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
2-[(2-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)ethanone has been explored for its applications in various scientific fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(2-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)ethanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and protein-protein interactions .
Comparison with Similar Compounds
Similar compounds to 2-[(2-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)ethanone include other sulfonyl derivatives such as:
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds have been studied for their dual antimicrobial and anti-inflammatory activities.
Sulfonyl fluorides: These compounds are widely used in organic synthesis, chemical biology, and drug discovery.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other sulfonyl derivatives.
Properties
IUPAC Name |
2-(2-fluorophenyl)sulfonyl-1-(4-methylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3S/c1-11-6-8-12(9-7-11)14(17)10-20(18,19)15-5-3-2-4-13(15)16/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLGZXBOAQPPEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CS(=O)(=O)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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